N-benzyl-2-(3-phenyl-2-(piperidin-1-yl)-3,4-dihydroquinazolin-4-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KYS-05001 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Benzylation: The final step involves the benzylation of the intermediate compound to yield KYS-05001.
Industrial Production Methods: Industrial production of KYS-05001 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: KYS-05001 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the inhibition of voltage-gated calcium channels.
Biology: The compound is used to investigate the role of calcium channels in cellular processes.
Medicine: KYS-05001 has shown promise as a therapeutic agent for conditions involving abnormal calcium channel activity, such as chronic pain and epilepsy.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals and chemical research
Mechanism of Action
KYS-05001 exerts its effects by inhibiting voltage-gated calcium channels, specifically the Cav3.1 and Cav3.2 subtypes. These channels play a crucial role in the regulation of calcium influx in neurons and other cells. By blocking these channels, KYS-05001 reduces calcium entry, thereby modulating cellular excitability and neurotransmitter release. This mechanism is particularly relevant in the context of pain management, where excessive calcium influx contributes to the sensation of pain .
Comparison with Similar Compounds
Mibefradil: A well-known T-type calcium channel blocker used in the treatment of hypertension and chronic pain.
Ethosuximide: An anti-epileptic drug that targets T-type calcium channels to reduce seizure activity.
Uniqueness of KYS-05001: KYS-05001 is unique due to its high specificity for Cav3.1 and Cav3.2 channels, making it a valuable tool for studying these channels’ roles in various physiological and pathological processes. Additionally, its potential therapeutic applications in pain management and epilepsy highlight its significance compared to other similar compounds .
Properties
Molecular Formula |
C28H30N4O |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-benzyl-2-(3-phenyl-2-piperidin-1-yl-4H-quinazolin-4-yl)acetamide |
InChI |
InChI=1S/C28H30N4O/c33-27(29-21-22-12-4-1-5-13-22)20-26-24-16-8-9-17-25(24)30-28(31-18-10-3-11-19-31)32(26)23-14-6-2-7-15-23/h1-2,4-9,12-17,26H,3,10-11,18-21H2,(H,29,33) |
InChI Key |
IROXHJVGJHVBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(N2C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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